4-bromobenzyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
4-bromobenzyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyrazole ring, along with a carboxylate ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced through electrophilic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while the trifluoromethyl group can be introduced using trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-bromobenzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated as a potential lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-bromobenzyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 4-bromobenzyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Uniqueness
- Structural Complexity : The presence of both bromine and trifluoromethyl groups on the pyrazole ring, along with the carboxylate ester, makes it structurally unique.
- Reactivity : The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group, providing a unique balance.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility compared to similar compounds.
Properties
Molecular Formula |
C13H9Br2F3N2O2 |
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Molecular Weight |
442.03 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9Br2F3N2O2/c1-20-10(9(15)11(19-20)13(16,17)18)12(21)22-6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
WHTIRWXEVZATQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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